Boc,bzl-D-ala-OH

- 点击“快速查询”以从我们的专家团队获取报价。

- 以具有竞争力的价格提供高质量产品,让您更专注于您的研究。

描述

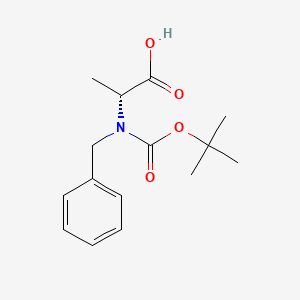

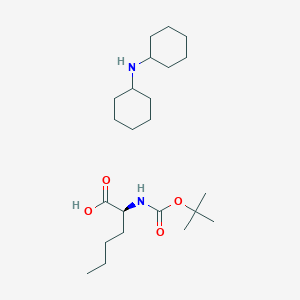

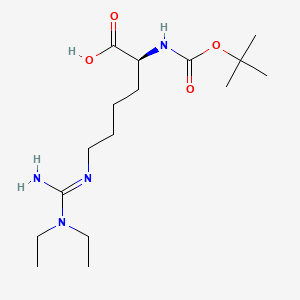

“Boc,bzl-D-ala-OH” is a chemical compound with the empirical formula C15H21NO41. It has a molecular weight of 279.331. This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals1.

Synthesis Analysis

The synthesis of peptides like “Boc,bzl-D-ala-OH” often involves solid-phase peptide synthesis (SPPS) or solution phase synthesis23. In the case of Boc-SPPS, the Boc/Bzl strategy is employed for temporary/permanent functional group protection4. The Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Molecular Structure Analysis

The SMILES string of “Boc,bzl-D-ala-OH” is CC@@HC(=O)OC(C)(C)C)C(O)=O1. The InChI is 1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s11.

Chemical Reactions Analysis

The formation of the amide bond is one of the fundamental reactions in organic synthesis5. In Boc-SPPS, the Boc and Bzl protecting groups are acid labile4. However, the Boc group is approximately 10,000 times more sensitive to acidolysis and can be removed with neat TFA, while the Bzl-based side chain protecting groups and linkers are fully stable to TFA and are deprotected using anhydrous HF4.

Physical And Chemical Properties Analysis

“Boc,bzl-D-ala-OH” has a boiling point of 416.0±34.0 °C and a density of 1.146±0.06 g/cm36. Its pKa is 4.02±0.106.

科研应用

Peptide Synthesis and Modification

In peptide synthesis, the tert-butyloxycarbonyl (Boc) and benzyl (Bzl) protecting groups are widely utilized for their reliability, especially in the synthesis of long and difficult polypeptides. These protective groups facilitate alternative orthogonality regarding protecting groups and ease of producing C-terminal thioesters for native chemical ligation applications. The use of anhydrous hydrogen fluoride (HF) for HF cleavage in Boc solid-phase peptide synthesis is a critical step for removing side chain protecting groups and releasing the peptide from the resin, underscoring the central role of Boc,bzl-D-ala-OH in synthesizing complex peptides (Muttenthaler, Albericio, & Dawson, 2015).

Material Science and Engineering

In material science, compounds like Boc,bzl-D-ala-OH contribute to the development of highly cross-linked thermosetting resins and polymers. These materials demonstrate high storage moduli, maintaining structural integrity across a wide temperature range, and exhibit high thermal stability. The synthesis of such polymers involves reactions that are facilitated by the chemical properties of compounds protected by Boc and Bzl groups, highlighting their importance in creating materials with specific mechanical and thermal properties (Cheng et al., 2012).

Boron Neutron Capture Therapy (BNCT)

Boron neutron capture therapy, a cancer treatment method, benefits from research on boron-containing compounds for their potential as boron delivery agents. Compounds like Boc,bzl-D-ala-OH, while not directly mentioned, are analogous to those involved in synthesizing agents for BNCT. The development and optimization of boron delivery agents are critical for the advancement of BNCT, showcasing the broader implications of research on protected compounds (Barth, Mi, & Yang, 2018).

Electrochemical Applications

The exploration of boron-doped diamond as an electrode material for electrochemical applications reflects the ongoing research into advanced materials. While Boc,bzl-D-ala-OH is not directly used in these applications, the research ethos around manipulating chemical properties for specific functionalities is shared. Such studies aim to enhance electrochemical performance through material design, underscoring the importance of chemical modification in advancing technological applications (Cobb, Ayres, & Macpherson, 2018).

Safety And Hazards

未来方向

The future directions of “Boc,bzl-D-ala-OH” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that significant effort has been devoted to the optimization of solid-phase peptide synthesis (SPPS) to maximize the process to facilitate the synthesis of a desired peptide sequence, without extensive optimization or resynthesis4.

性质

IUPAC Name |

(2R)-2-[benzyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-11(13(17)18)16(14(19)20-15(2,3)4)10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3,(H,17,18)/t11-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYGPVQDUOSMACR-LLVKDONJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(CC1=CC=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc,bzl-D-ala-OH | |

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![(3S)-3-[(tert-Butoxycarbonyl)amino]-1-diazonio-5-methylhex-1-en-2-olate](/img/structure/B613673.png)

![Butanoic acid, 4-azido-2-[[(1,1-dimethylethoxy)carbonyl]amino]-, (2S)-](/img/structure/B613686.png)